

Application Notes and Protocols: Ammonium Tetrachloroplatinate(II) in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ammonium tetrachloroplatinate(II)	
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For Researchers, Scientists, and Drug Development Professionals

Ammonium tetrachloroplatinate(II), (NH₄)₂[PtCl₄], is a versatile and widely utilized precursor for the synthesis of platinum-based homogeneous catalysts.[1] Its accessibility and reactivity make it a cornerstone in the development of catalytic systems for a variety of organic transformations critical to research and pharmaceutical development. These transformations include hydrosilylation, hydrogenation, and oxidation reactions. This document provides detailed application notes and protocols for the use of ammonium tetrachloroplatinate(II) in these key areas of homogeneous catalysis.

Hydrosilylation of Olefins

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental reaction in organosilicon chemistry, often catalyzed by platinum complexes. **Ammonium tetrachloroplatinate(II)** serves as a convenient starting material for the in-situ preparation of highly active hydrosilylation catalysts, such as the Karstedt's catalyst.

Application Note:

Platinum(0) complexes are highly effective for hydrosilylation. **Ammonium tetrachloroplatinate(II)** can be reduced in the presence of vinyl-containing siloxanes to generate these active Pt(0) species. This approach offers a cost-effective alternative to using



pre-synthesized, and often expensive, Pt(0) catalysts. The resulting catalysts are highly active for the hydrosilylation of a wide range of olefins with various hydrosilanes.

Experimental Protocol: In-situ Generation of a Karstedt's-type Catalyst and Hydrosilylation of 1-Octene

This protocol describes the in-situ preparation of a platinum(0) catalyst from **ammonium tetrachloroplatinate(II)** and its immediate use in the hydrosilylation of 1-octene with triethoxysilane.

Materials:

- Ammonium tetrachloroplatinate(II), (NH4)2[PtCl4]
- 1,3-Divinyl-1,1,3,3-tetramethyldisiloxane (dvtms)
- 1-Octene
- Triethoxysilane (TES)
- Anhydrous Toluene
- Sodium bicarbonate (NaHCO₃)
- Inert atmosphere (Nitrogen or Argon)

Catalyst Preparation and Hydrosilylation Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere, add ammonium tetrachloroplatinate(II) (e.g., 0.037 g, 0.1 mmol).
- Add anhydrous toluene (10 mL) and 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (dvtms) (e.g., 0.5 mL, 2.2 mmol).
- Add sodium bicarbonate (e.g., 0.017 g, 0.2 mmol) to the mixture.
- Heat the mixture to 70-80 °C and stir for 1-2 hours. The color of the solution should change, indicating the formation of the Pt(0) complex.



- Cool the mixture to room temperature. The resulting solution contains the active hydrosilylation catalyst.
- In a separate flask under an inert atmosphere, add 1-octene (e.g., 1.12 g, 10 mmol) and triethoxysilane (e.g., 1.64 g, 10 mmol).
- Add a calculated amount of the prepared catalyst solution to achieve the desired catalyst loading (e.g., 10-50 ppm Pt).
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by GC or NMR.

Ouantitative Data:

Substrate (Olefin)	Substrate (Silane)	Catalyst Loading (ppm Pt)	Temperat ure (°C)	Time (h)	Yield (%)	Turnover Number (TON)
1-Octene	Triethoxysil ane	20	50	2	>95	47,500
Styrene	Triethoxysil ane	20	50	2	>95	47,500
Allyl Glycidyl Ether	1,1,1,3,5,5, 5- heptameth yltrisiloxan e	50	60	1	>98	19,600

Hydrogenation of Alkenes

Homogeneous hydrogenation catalysts derived from platinum complexes are known for their high activity and selectivity under mild conditions. **Ammonium tetrachloroplatinate(II)** can be used to synthesize platinum-phosphine complexes that are effective for the hydrogenation of various alkenes.

Application Note:



The catalytic activity of platinum complexes in hydrogenation is highly dependent on the ligand environment. By reacting **ammonium tetrachloroplatinate(II)** with appropriate phosphine ligands, one can generate catalysts tailored for specific hydrogenation tasks. For instance, the use of bulky phosphine ligands can enhance selectivity.

Experimental Protocol: Synthesis of a Pt-Phosphine Catalyst and Hydrogenation of Styrene

This protocol outlines the synthesis of a dichlorobis(triphenylphosphine)platinum(II) catalyst from **ammonium tetrachloroplatinate(II)** and its application in the hydrogenation of styrene.

Materials:

- Ammonium tetrachloroplatinate(II), (NH4)2[PtCl4]
- Triphenylphosphine (PPh₃)
- Hydrazine hydrate
- Ethanol
- Styrene
- Hydrogen gas (H₂)

Catalyst Synthesis:

- Dissolve ammonium tetrachloroplatinate(II) (e.g., 0.373 g, 1 mmol) in water (20 mL).
- In a separate flask, dissolve triphenylphosphine (e.g., 0.525 g, 2 mmol) in hot ethanol (30 mL).
- Add the triphenylphosphine solution to the platinum salt solution with stirring.
- Add a few drops of hydrazine hydrate to the mixture to reduce any Pt(IV) impurities and facilitate complex formation.
- A precipitate of cis-dichlorobis(triphenylphosphine)platinum(II) will form.



• Filter the precipitate, wash with water, ethanol, and then ether, and dry under vacuum.

Hydrogenation Procedure:

- In a high-pressure autoclave, place the synthesized PtCl₂(PPh₃)₂ catalyst (e.g., 0.0079 g, 0.01 mmol).
- Add the solvent (e.g., 20 mL of ethanol or toluene).
- Add styrene (e.g., 1.04 g, 10 mmol).
- Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10 atm).
- Stir the reaction mixture at a specific temperature (e.g., 80 °C) for the desired time.
- After the reaction, cool the autoclave, release the pressure, and analyze the product mixture by GC or NMR.

Ouantitative Data:

Substrate	Catalyst Loading (mol%)	H ₂ Pressure (atm)	Temperat ure (°C)	Time (h)	Conversi on (%)	Turnover Number (TON)
Styrene	0.1	10	80	4	>99	990
1-Hexene	0.1	10	80	4	>99	990
Cyclohexe ne	0.1	10	80	6	>99	990

Oxidation of Alcohols

Platinum catalysts are also effective for the aerobic oxidation of alcohols to aldehydes and ketones, offering a green alternative to stoichiometric oxidants.[2] **Ammonium tetrachloroplatinate(II)** can be used to prepare platinum nanoparticle catalysts or discrete molecular complexes for this purpose.



Application Note:

The catalytic oxidation of alcohols with platinum catalysts often proceeds under an oxygen or air atmosphere. The choice of ligands and reaction conditions can be tuned to achieve high selectivity for the desired carbonyl product, minimizing over-oxidation to carboxylic acids.

Experimental Protocol: Preparation of a Pt NanoparticleCatalyst and Aerobic Oxidation of Benzyl Alcohol

This protocol details the synthesis of platinum nanoparticles from **ammonium tetrachloroplatinate(II)** and their use in the selective oxidation of benzyl alcohol to benzaldehyde.

Materials:

- Ammonium tetrachloroplatinate(II), (NH₄)₂[PtCl₄]
- Sodium borohydride (NaBH₄)
- Polyvinylpyrrolidone (PVP) (as a stabilizer)
- Benzyl alcohol
- Toluene
- Oxygen gas (O₂)

Catalyst Synthesis:

- Dissolve **ammonium tetrachloroplatinate(II)** (e.g., 0.0373 g, 0.1 mmol) in deionized water (50 mL).
- Add a solution of polyvinylpyrrolidone (PVP) (e.g., 0.1 g) in water (10 mL) to the platinum salt solution with vigorous stirring.
- Cool the mixture in an ice bath.



- Slowly add a freshly prepared, cold aqueous solution of sodium borohydride (e.g., 0.01 g in 10 mL of water) dropwise to the mixture with continuous stirring.
- A color change to dark brown or black indicates the formation of platinum nanoparticles.
- Stir the colloidal suspension for an additional hour. The nanoparticles can be used as a colloidal suspension or supported on a solid material like carbon.

Oxidation Procedure:

- To a round-bottom flask equipped with a condenser and a gas inlet, add the prepared platinum nanoparticle catalyst (e.g., corresponding to 0.5 mol% Pt).
- Add toluene (20 mL) as the solvent.
- Add benzyl alcohol (e.g., 1.08 g, 10 mmol).
- Bubble oxygen gas through the reaction mixture.
- Heat the reaction to the desired temperature (e.g., 80 °C) and stir vigorously.
- Monitor the reaction progress by TLC, GC, or NMR.
- Upon completion, the catalyst can be separated (if supported) and the product isolated by standard workup procedures.

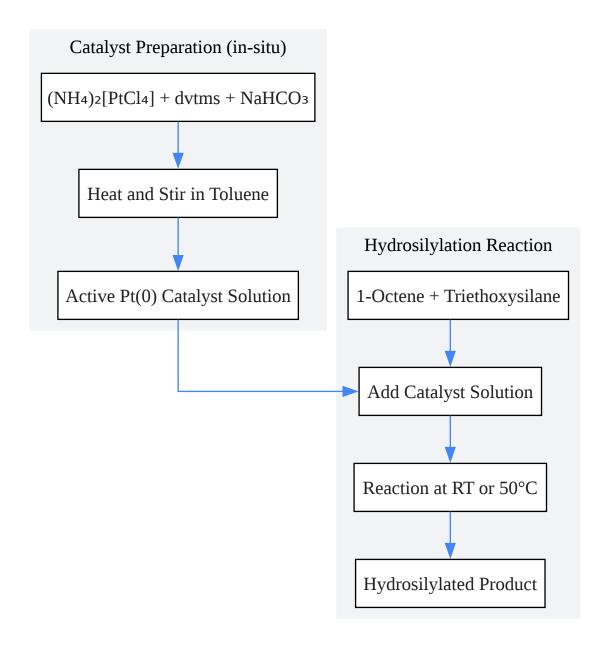
Quantitative Data:



Substrate	Catalyst Loading (mol% Pt)	Oxidant	Temperat ure (°C)	Time (h)	Conversi on (%)	Selectivit y to Aldehyde (%)
Benzyl alcohol	0.5	O ₂ (1 atm)	80	3	>99	>98
4- Methoxybe nzyl alcohol	0.5	O ₂ (1 atm)	80	3	>99	>98
1- Phenyletha nol	0.5	O ₂ (1 atm)	80	4	>95	>97 (to acetophen one)

Visualizations Experimental Workflow for Hydrosilylation





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Caption: In-situ catalyst preparation and subsequent hydrosilylation.

Signaling Pathway for Catalytic Hydrogenation



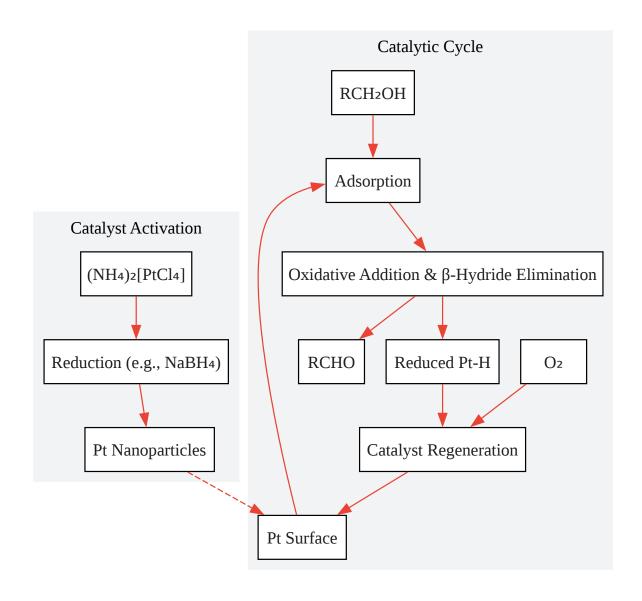


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Caption: Simplified catalytic cycle for platinum-catalyzed hydrogenation.

Logical Relationship in Aerobic Alcohol Oxidation





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Caption: Key steps in the aerobic oxidation of alcohols catalyzed by platinum nanoparticles.

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- To cite this document: BenchChem. [Application Notes and Protocols: Ammonium Tetrachloroplatinate(II) in Homogeneous Catalysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083347#use-of-ammonium-tetrachloroplatinate-ii-in-homogeneous-catalysis]

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